

Reproducibility in Focus: A Comparative Guide to Experiments with N-Aryl Cyclohexanecarboxamides

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Compound of Interest		
	N-(3-	
Compound Name:	ethoxyphenyl)cyclohexanecarboxa	
	mide	
Cat. No.:	B268000	Get Quote

A Note on the Target Compound: Direct experimental data on the reproducibility of synthesizing and characterizing **N-(3-ethoxyphenyl)cyclohexanecarboxamide** is not readily available in the current scientific literature. To provide a valuable comparative guide for researchers, this document focuses on its close structural analog, N-(3-

methoxyphenyl)cyclohexanecarboxamide, for which reproducible experimental protocols and data have been published. The methodologies and findings presented here are intended to serve as a strong proxy and guide for researchers working with this class of compounds.

This guide provides an objective comparison of synthetic performance and offers detailed experimental data to support reproducibility. All data is presented in structured tables for ease of comparison, and experimental protocols are detailed to allow for accurate replication.

Quantitative Data Summary

The following table summarizes the key quantitative data from a reproducible synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide.



Parameter	Value	Reference
Physical State	White solid	[1]
¹H NMR (400 MHz, CDCl₃)	δ 1.22–1.40 (m, 3H), 1.54 (app quartet, 2H, J = 12.8 Hz), 1.71 (m, 1H), 1.84 (m, 2H), 1.96 (app d, 2H, J = 13.2 Hz), 2.22 (tt, 1H, J = 3.5, 11.6 Hz), 3.80 (s, 3H, OCH ₃), 6.64 (dd, 1H, J = 2.4, 8.2 Hz), 7.03 (t, 1H, J = 2.2 Hz), 7.19 (t, 1H, J = 8.1 Hz), 7.29 (br. s, 1H, NH)	[1]
¹³ C NMR (100 MHz, CDCl ₃)	δ 25.8 (3C), 29.8 (2C), 46.6, 55.3, 105.1, 110.5, 111.9, 129.7, 139.6, 160.2, 174.6	[1]
Thin Layer Chromatography (TLC) Rf	0.47 (hexanes/EtOAc= 3:1)	[1]

Experimental Protocols

A detailed methodology for the synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide is provided below, based on established literature.

Base-Catalyzed Synthesis of N-(3-methoxyphenyl)cyclohexanecarboxamide

This procedure outlines a base-catalyzed reaction between an aryl azide and an aldehyde to yield the corresponding N-aryl amide.

Materials:

- 3-Azidoanisole (1.0 mmol)
- Cyclohexanecarboxaldehyde (1.2 1.5 mmol)
- Dimethyl sulfoxide (DMSO) (2.0 mL)



- Base (e.g., Sodium Hydride) (0.1 mmol)
- Ethyl acetate (EtOAc)
- Saturated aqueous NH₄Cl solution
- Water
- Anhydrous Na₂SO₄
- Silica gel for column chromatography

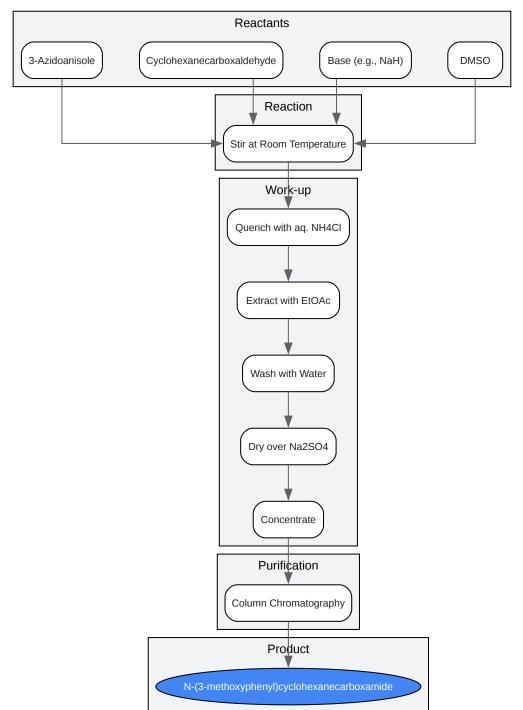
Procedure:

- In a 10 mL flask, dissolve 3-azidoanisole (1.0 mmol) and cyclohexanecarboxaldehyde (1.2– 1.5 mmol) in DMSO (2.0 mL).
- Add the base (0.1 mmol) to the solution.
- Stir the reaction mixture at room temperature.
- Upon completion of the reaction (monitored by TLC), add aqueous NH4Cl solution (20 mL).
- Extract the aqueous layer with EtOAc (3 x 30 mL).
- Combine the organic layers and wash with water.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexanes and EtOAc as the eluent to obtain the final product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological pathway associated with this class of compounds.



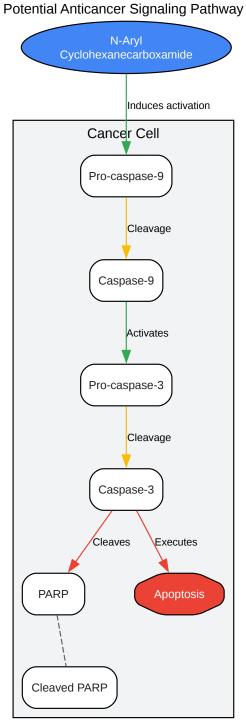


Synthesis Workflow for N-(3-methoxyphenyl)cyclohexanecarboxamide

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Caption: Synthesis workflow for N-(3-methoxyphenyl)cyclohexanecarboxamide.





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Caption: Potential caspase-mediated apoptosis pathway for anticancer activity.



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References

- 1. Anticonvulsants Containing the N-(3-Aryl-2-propenoyl) amido Pharmacophore [ouci.dntb.gov.ua]
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